molecular formula C24H23BrN4O4S B11650951 (6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11650951
M. Wt: 543.4 g/mol
InChI Key: MSDMIMDLXZDNPM-JZSRTLTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its intricate structure, which includes a bromophenoxy group, a methoxybenzylidene moiety, and a thiadiazolo[3,2-a]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps:

    Formation of the Thiadiazolo[3,2-a]pyrimidinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazolo[3,2-a]pyrimidinone ring system.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via nucleophilic substitution reactions, where a suitable bromophenol derivative reacts with an ethoxy-containing intermediate.

    Formation of the Methoxybenzylidene Moiety: This involves the condensation of a methoxybenzaldehyde derivative with an appropriate amine or imine precursor under dehydrating conditions.

    Final Assembly: The final step involves coupling the previously synthesized intermediates under controlled conditions, often using catalysts or specific reagents to ensure the correct (6Z) configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Studies have focused on its activity against various biological targets, including enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-{4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-6-{4-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenoxy group, in particular, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C24H23BrN4O4S

Molecular Weight

543.4 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H23BrN4O4S/c1-14(2)23-28-29-21(26)18(22(30)27-24(29)34-23)12-15-4-9-19(20(13-15)31-3)33-11-10-32-17-7-5-16(25)6-8-17/h4-9,12-14,26H,10-11H2,1-3H3/b18-12-,26-21?

InChI Key

MSDMIMDLXZDNPM-JZSRTLTASA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)Br)OC)/C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)Br)OC)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.